Product packaging for Deutzioside(Cat. No.:)

Deutzioside

Cat. No.: B1212296
M. Wt: 346.33 g/mol
InChI Key: QSOURIMNVDBNHL-HJJINUIOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deutzioside is a naturally occurring iridoid glycoside with the molecular formula C15H22O9 and a molecular weight of 346.33 g/mol . This compound is identified in certain plant species within the Hydrangeaceae family, serving as a subject of interest in phytochemical and plant biosynthesis studies . Its complex, defined structure includes multiple stereocenters, characterized by a fused cyclopentane-pyran ring system glycosylated with a glucose unit . As a specialized plant metabolite, this compound is a valuable compound for researchers in the fields of natural product chemistry and plant systematics. It functions as a key chemical marker for chemotaxonomic studies, helping to elucidate biosynthetic pathways of iridoids and related natural products . This product is intended for use as a high-purity analytical standard in laboratory research. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O9 B1212296 Deutzioside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O9

Molecular Weight

346.33 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2R,4S,5S,6S,10S)-5-hydroxy-7-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C15H22O9/c1-4-3-21-14(7-6(4)9(18)13-12(7)23-13)24-15-11(20)10(19)8(17)5(2-16)22-15/h3,5-20H,2H2,1H3/t5-,6-,7+,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1

InChI Key

QSOURIMNVDBNHL-HJJINUIOSA-N

SMILES

CC1=COC(C2C1C(C3C2O3)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CC1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@H]2O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC1=COC(C2C1C(C3C2O3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Deutzioside

Botanical Sources of Deutzioside Isolation

This compound has been identified and isolated from several plant species, primarily within the genus Deutzia, but also in other plant families. Detailed research has pinpointed its presence in specific tissues of these plants.

Genus Deutzia Species (Deutzia scabra, Deutzia crenata)

The genus Deutzia, belonging to the Hydrangeaceae family, is a significant source of this compound. Two species, in particular, have been noted for containing this compound: Deutzia scabra and Deutzia crenata.

Deutzia scabra, commonly known as fuzzy deutzia, is a deciduous shrub native to Japan and China. It is characterized by its upright growth, arching branches, and rough-textured leaves. The plant produces panicles of white, star-shaped flowers in late spring.

Deutzia crenata, also native to Japan, is a flowering shrub that shares many characteristics with D. scabra. It is distinguished by less dimorphic leaves compared to D. scabra. Both species are recognized for their ornamental value and have been introduced to various parts of the world.

Research has confirmed the presence of this compound in both Deutzia scabra and Deutzia crenata. The compound can be extracted from various parts of the plants, including the leaves and stems.

Table 1: this compound in Deutzia Species

Species Common Name Family Native Range Plant Part(s) Containing this compound
Deutzia scabra Fuzzy Deutzia Hydrangeaceae Japan, China Leaves, Stems

Other Plant Families and Genera (e.g., Mentzelia)

Beyond the Deutzia genus, this compound has also been identified in other plant families. One notable example is the genus Mentzelia, which belongs to the Loasaceae family. Mentzelia species, commonly known as blazingstars or stickleafs, are native to the Americas.

Scientific investigations have revealed that this compound is an active principle in certain Mentzelia species. Its presence in this genus indicates a broader distribution of the compound across different plant lineages.

Chemotaxonomic Significance of this compound Occurrence

The presence of specific chemical compounds, such as this compound, in particular plant taxa can have significant implications for chemotaxonomy. Chemotaxonomy is the classification of plants based on their chemical constituents. Iridoid glycosides, the class of compounds to which this compound belongs, are often used as chemotaxonomic markers.

The occurrence of this compound and other iridoids can help to delineate relationships between different plant groups. For instance, the presence of these compounds is a characteristic feature of the Asterids clade, a large group of flowering plants. The distribution of specific iridoids can provide evidence for the placement of families and genera within this and other major plant groups.

The identification of this compound in both the Hydrangeaceae (Deutzia) and Loasaceae (Mentzelia) families, both of which are within the order Cornales, may suggest a shared biosynthetic pathway and a degree of evolutionary relatedness. The specific patterns of iridoid distribution can be used by botanists to support or question taxonomic classifications that are based on morphological characteristics alone. Therefore, the presence of this compound serves as a valuable chemical marker in the ongoing effort to understand the evolutionary history and classification of plants.

Table 2: Compound Names Mentioned

Compound Name

Advanced Chemical Methodologies in Deutzioside Research

Methodologies for Isolation and Purification

The initial step in the comprehensive study of any natural product is its isolation from the source matrix and subsequent purification to a high degree of homogeneity. For a compound like Deutzioside, this process typically involves a multi-step strategy combining various chromatographic techniques.

A general workflow for the isolation and purification of iridoid glucosides, which would be applicable to this compound, often begins with the extraction of the plant material using a polar solvent such as methanol (B129727) or ethanol. This is followed by partitioning of the crude extract with solvents of increasing polarity to achieve a preliminary fractionation.

Further purification is achieved through a series of chromatographic steps. Column chromatography using silica (B1680970) gel or reversed-phase materials (e.g., C18) is commonly employed for the initial separation of major compound classes. Subsequent high-performance liquid chromatography (HPLC), often in a preparative or semi-preparative mode, is crucial for obtaining this compound in a highly purified form. The choice of stationary and mobile phases is critical and is optimized based on the polarity of this compound.

Table 1: Common Chromatographic Techniques for Iridoid Glucoside Purification

TechniqueStationary PhaseMobile Phase System (Typical)Purpose
Column Chromatography Silica GelChloroform-Methanol gradientsInitial fractionation
Reversed-Phase Column Chromatography C18-bonded silicaMethanol-Water or Acetonitrile-Water gradientsSeparation based on polarity
Preparative HPLC C18 or other specialized phasesAcetonitrile-Water or Methanol-Water gradientsFinal purification to high homogeneity

Structural Elucidation Techniques

Once a pure sample of this compound is obtained, its chemical structure must be unequivocally determined. This is accomplished through a combination of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. For a complex structure like this compound, two-dimensional (2D) NMR experiments are indispensable. ukm.mynih.gov These include:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and determining the placement of functional groups.

High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis: HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition. mdpi.comresearchgate.netnih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. Analysis of the fragment ions can help to identify characteristic substructures within this compound, such as the glucose moiety and the iridoid core.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute stereochemistry of chiral centers within the this compound molecule. The experimental spectra are often compared with theoretical calculations to assign the correct stereoconfiguration.

Chromatographic and Electrophoretic Analytical Quantification Methods

For the quantitative analysis of this compound in various samples, such as plant extracts or biological fluids, highly sensitive and selective analytical methods are required.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, most commonly a UV-Vis detector (HPLC-UV), is the most widely used technique for the quantification of iridoid glucosides. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.org A validated HPLC method with a specific wavelength for detection allows for the accurate and precise determination of this compound concentration.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput and cost-effective method for the quantification of phytochemicals. researchgate.netnih.govimpactfactor.orgmdpi.commdpi.com After separation on the HPTLC plate, the bands corresponding to this compound can be quantified using a densitometer.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of charged or polar compounds. While less common than HPLC for this application, CE can offer advantages in terms of efficiency and low sample consumption.

Table 2: Comparison of Quantitative Analytical Methods for this compound

MethodPrincipleAdvantagesCommon Detector
HPLC Partitioning between a stationary and a mobile phaseHigh resolution, sensitivity, and reproducibilityUV-Vis, Mass Spectrometry (MS)
HPTLC Adsorption chromatography on a thin layerHigh throughput, cost-effective, parallel analysisDensitometer
CE Separation based on electrophoretic mobilityHigh efficiency, low sample and solvent consumptionUV-Vis

Metabolomic Profiling and Targeted Analysis of this compound in Biological Matrices

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. nih.govnih.gov This approach can be used to understand the physiological or pathological role of specific compounds.

Metabolomic Profiling: In a metabolomics study, untargeted analysis aims to detect and relatively quantify as many metabolites as possible in a biological sample (e.g., plasma, urine, tissue extract). researchgate.netrsc.orgresearchgate.net If this compound were administered to a biological system, untargeted metabolomics could reveal changes in endogenous metabolic pathways, providing insights into its mechanism of action.

Targeted Analysis: Targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites. A targeted method would be developed to specifically measure the concentration of this compound and its potential metabolites in biological matrices. This is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Liquid chromatography-mass spectrometry (LC-MS) is the platform of choice for both targeted and untargeted metabolomics due to its high sensitivity and selectivity.

Synthetic and Semisynthetic Approaches to Deutzioside and Its Analogs

Total Synthesis Strategies for Complex Iridoid Scaffolds

The construction of the complex iridoid scaffold presents a significant challenge in organic synthesis due to the presence of multiple stereocenters and fused ring systems. While specific total syntheses of Deutzioside are not extensively detailed in readily available literature, general strategies for building iridoid aglycones and related complex scaffolds provide a framework for potential approaches. These strategies often involve the annulation of functionalized cyclopentane (B165970) rings, employing methodologies such as Claisen rearrangement coupled with nitrile oxide cycloaddition researchgate.net. The biosynthesis of iridoids typically proceeds via iridodial (B1216469), which is subsequently transformed into various iridoid glycosides, including this compound, in plants like Deutzia crenata researchgate.netcapes.gov.br. Understanding these biosynthetic pathways, which involve intermediates like iridodial glucoside, is crucial for designing synthetic routes that mimic nature's efficiency researchgate.netcapes.gov.br.

Strategy/IntermediateKey Reaction Type(s)Applicable Scaffold TypeReference(s)
Claisen Rearrangement/Nitrile Oxide CycloadditionAnnulation of cyclopentane ringIridoid Aglycones researchgate.net
Biosynthetic Pathway MimicryCyclization, GlycosylationIridoid Glycosides wikipedia.orgresearchgate.netcapes.gov.br
C-H Oxidation & Ring ExpansionDiversification of polycyclic systemsMedium-sized rings nih.gov

Chemical Derivatization and Modification for Structural Analogs

Chemical derivatization plays a vital role in creating structural analogs of this compound, allowing researchers to explore structure-activity relationships and identify compounds with enhanced or altered biological properties. A notable example involves the synthesis of novel iridoid glycosides derived from natural precursors. For instance, a derivative was prepared in six steps from aucubin (B1666126), demonstrating significant antiproliferative activity. This derivative underwent Michael addition with nucleophilic thiols, yielding adducts with distinct fragmentation patterns nih.gov.

Structure-activity relationship studies on iridoid glycosides have revealed key structural features influencing biological activity. For instance, the conversion of a carboxylic acid moiety (-COOH) to its methyl ester (-COOMe) has been shown to increase topical anti-inflammatory activity, while the introduction of a hydroxyl function can decrease it nih.gov. Furthermore, the presence of a double bond between C-7 and C-8 is considered a positive characteristic for anti-inflammatory effects nih.gov. These findings guide the rational design of synthetic analogs through targeted chemical modifications.

Modification StrategyStarting MaterialResulting Analog TypeObserved Effect/FindingReference(s)
Michael AdditionAucubinNovel Iridoid Glycoside DerivativeSignificant antiproliferative activity nih.gov
Esterification (e.g., -COOH to -COOMe)Carboxylic acid-containing iridoidsMethyl ester analogsIncreased topical activity nih.gov
HydroxylationIridoid coreHydroxylated analogsDecreased topical activity nih.gov
Introduction of C7-C8 double bondSaturated analogsUnsaturated analogsEnhanced anti-inflammatory activity nih.gov

Semisynthesis and Biotransformation Methodologies for Research Purposes

Semisynthesis and biotransformation offer powerful tools for investigating the complex chemistry and biology of iridoid glycosides like this compound. These methods leverage biological systems or their components to perform specific chemical transformations that are challenging to achieve through traditional organic synthesis.

In the biosynthesis of iridoid glycosides, studies using radiolabeled precursors in plants such as Deutzia crenata have established the role of iridodial glucoside as a direct precursor to this compound researchgate.netcapes.gov.br. This understanding allows for the design of experiments where specific biosynthetic steps can be elucidated or mimicked. Biotransformation studies often involve the use of isolated enzymes or whole-cell systems to convert a precursor molecule into a desired product. For example, enzymes like iridoid synthase are critical for forming the iridoid ring scaffold from 8-oxogeranial wikipedia.orgmdpi.com. Research into the metabolic pathways of iridoid biosynthesis, including the conversion of 8-hydroxygeraniol to 8-oxogeranial and subsequently to nepetalactol, highlights the enzymatic machinery involved researchgate.net. Furthermore, expressing genes from iridoid biosynthesis pathways in heterologous hosts enables the production of complex intermediates and compounds, facilitating their study and potential application researchgate.net.

MethodologyBiological System/ComponentTransformationPurpose in ResearchReference(s)
Biosynthetic Precursor FeedingDeutzia crenataIridodial glucoside → this compoundElucidating biosynthetic pathway researchgate.netcapes.gov.br
Enzymatic ConversionIridoid Synthase8-oxogeranial → Iridoid scaffoldUnderstanding scaffold formation wikipedia.orgmdpi.com
Heterologous Gene ExpressionAlternative plant hosts(Seco)iridoid pathway enzymesProducing complex intermediates researchgate.net
In vitro Enzyme AssaysMicrosomes/Enzymes8-hydroxygeraniol → 8-oxogeranialStudying specific enzymatic steps researchgate.net

Development of Novel Synthetic Methodologies Applicable to this compound Motifs

The quest for efficient and selective synthetic routes to complex natural products like iridoid glycosides continuously drives the development of novel methodologies. Modern synthetic strategies that can be applied to this compound motifs include advanced catalytic processes and innovative reaction sequences. For instance, methods involving C-H oxidation and ring expansion reactions offer versatile approaches for diversifying complex natural product scaffolds, potentially creating libraries of iridoid analogs with unique structural features nih.gov.

Emerging catalytic transformations, such as acceptorless dehydrogenation (AD), provide efficient and environmentally benign methods for activating substrates through the catalytic scission of C-H, N-H, and/or O-H bonds, releasing hydrogen gas nih.gov. Such methodologies could offer new avenues for selective functionalization of iridoid skeletons. Furthermore, the integration of computational tools for chemical synthesis analysis and pathway design, including machine learning algorithms, is revolutionizing how synthetic routes are conceived and optimized, paving the way for more accessible and novel synthetic strategies applicable to complex targets like this compound frontiersin.org.

Compound List:

this compound

Iridoid glycosides

Iridoids

Iridodial glucoside

Aucubin

Mentzeloside

Iridodial

8-oxogeranial

Loganin (B1675030)

Secologanin

Deoxyloganic acid

Asperuloside

Geniposidic acid

Secogalioside

Ipolamiide

Lamiide

Lamioside

Scabroside

Harpagoside

Harpagide

H-harpagide

Cinnamic acid

Longiborneol

Longifolene

Specionin

Isoboonein

Structure Activity Relationship Sar Studies of Deutzioside and Its Analogs

Correlating Specific Structural Features with Observed Biological Activities

Deutzioside is an iridoid glucoside characterized by a core cyclopenta[c]pyran skeleton, a glucose moiety, and a cinnamoyl group. The biological activity of this compound and related iridoids is intricately linked to several key structural features. General SAR studies on iridoid glycosides suggest that modifications at various positions on the core structure and alterations to the glycosidic and ester functionalities can significantly impact their therapeutic properties, such as anti-inflammatory activity. nih.gov

Key Structural Elements and Their Influence on Activity:

Iridoid Skeleton: The integrity of the fundamental cyclopenta[c]pyran ring system is considered essential for retaining biological activity.

Unsaturation at C7-C8: The presence of a double bond between carbons 7 and 8 in the iridoid core is often cited as a positive characteristic for enhancing anti-inflammatory effects within this class of compounds. nih.gov

Substitution at C5: Hydroxyl (-OH) substitution at the C5 position is another feature considered important for higher activity in iridoid glycosides. nih.gov

Glucose Moiety: The glycosylation at C1 is a hallmark of this compound class. Studies have indicated that the activity of iridoid glycosides can increase following hydrolysis, which removes the glucose unit. nih.gov This suggests that this compound may act as a prodrug, becoming more active after metabolic cleavage of the sugar.

Ester Group: The nature of the ester group, in this case, the cinnamoyl moiety, is a significant determinant of activity. The size, lipophilicity, and electronic properties of this group can influence how the molecule interacts with its biological targets.

The following table summarizes the hypothetical impact of structural modifications on the biological activity of this compound, based on general SAR principles for iridoid glycosides.

Modification Structural Feature Modified Predicted Effect on Biological Activity
Hydrolysis of GlucoseRemoval of the glucose unit at C1Potential increase in activity
Saturation of C7-C8 bondRemoval of the double bond in the iridoid corePotential decrease in activity
Removal of C5-OH groupDehydroxylation of the core skeletonPotential decrease in activity
Modification of EsterReplacement of the cinnamoyl group with other acyl groupsActivity may increase or decrease depending on the substituent's properties

This interactive table is based on established SAR principles for the iridoid glycoside class; specific experimental data for this compound analogs may vary.

Identification of Key Pharmacophoric Elements for Biological Modulation

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dergipark.org.trd-nb.infonih.gov For this compound, the key pharmacophoric elements are derived from the structural features identified in SAR studies. These elements are the crucial interaction points between the molecule and its biological target, such as an enzyme or receptor.

The putative pharmacophore for this compound and related iridoids likely includes:

Hydrogen Bond Donors and Acceptors: The hydroxyl groups on both the iridoid skeleton (C5) and the glucose moiety, as well as the ester's carbonyl oxygen, can act as hydrogen bond donors and acceptors, forming critical interactions with target proteins.

Spatial Arrangement: The specific stereochemistry and three-dimensional orientation of these functional groups are paramount. The rigid structure of the fused ring system of the iridoid core ensures that these interaction points are held in a precise conformation for optimal binding.

By understanding this pharmacophore, medicinal chemists can design new molecules that retain these key features while modifying other parts of the structure to improve properties like potency, selectivity, or pharmacokinetic profiles. dergipark.org.tr

Computational Approaches in SAR (e.g., QSAR, Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to refine and accelerate SAR studies. nih.gov These methods allow for the prediction of biological activity and the exploration of molecular interactions at an atomic level, saving time and resources in the drug discovery process. farmaciajournal.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.govbiolscigroup.us For this compound, a QSAR study would involve synthesizing or computationally designing a library of analogs with varied substituents. Molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for these analogs would be calculated and correlated with their experimentally determined activities. The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis. farmaciajournal.combiolscigroup.us

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. researchgate.netnih.govnih.govmdpi.com If the biological target of this compound is known, molecular docking can be used to visualize how it fits into the active site. This provides insights into the specific amino acid residues involved in binding and helps explain the observed SAR. For instance, docking could reveal why the cinnamoyl group is important for activity by showing its interaction with a hydrophobic pocket in the target protein. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-protein complex over time. This method provides a more realistic view of the binding stability and conformational changes that may occur upon ligand binding, offering deeper insights than static docking models. mdpi.com

The table below illustrates how different computational descriptors used in QSAR could relate to the activity of this compound analogs.

Descriptor Type Example Descriptor Potential Relevance to this compound's Activity
Electronic Partial Atomic Charges, Dipole MomentInfluences electrostatic interactions and hydrogen bonding with the target.
Steric Molecular Volume, Surface AreaDetermines how well the analog fits into the binding site.
Hydrophobic LogP (Partition Coefficient)Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets.
Topological Connectivity IndicesEncodes information about the branching and shape of the molecule.

This interactive table outlines common descriptor types in QSAR and their general application; specific models for this compound would require a dedicated experimental dataset.

Rational Design and Synthesis of Novel this compound Analogs for SAR Probing

The insights gained from SAR, pharmacophore modeling, and computational studies culminate in the rational design and synthesis of novel analogs. nih.govnih.govrsc.orgmdpi.com The goal is to create new molecules with improved biological profiles. The synthetic strategy often involves modifying the parent compound, this compound, at specific positions identified as being important for activity.

Strategies for Analog Design and Synthesis:

Modification of the Ester Moiety: A primary strategy involves replacing the cinnamoyl group with a variety of other acyl groups. rsc.org This can be achieved by first hydrolyzing the ester bond in this compound and then re-esterifying the resulting alcohol with different carboxylic acids or acyl chlorides. This approach allows for the systematic exploration of how changes in the size, shape, and electronic nature of the side chain affect activity.

Modification of the Glucose Unit: Analogs could be synthesized where the glucose is replaced with other sugars or even simple alkyl chains to probe the importance of the glycosidic portion for activity and solubility.

Modification of the Iridoid Core: While synthetically more challenging, modifications to the core skeleton, such as altering the substituents or stereochemistry, could provide fundamental insights into the SAR.

The synthesis of these novel analogs allows for their biological evaluation, which in turn provides crucial data to refine the SAR models. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry, aimed at developing lead compounds into effective therapeutic agents. rsc.orgrsc.org

Ethnopharmacological Context and Traditional Significance in Research Rationale

Documented Traditional Uses of Deutzia Species and Related Plants (for guiding scientific inquiry)

Traditional medicinal systems across various cultures have historically utilized plants for therapeutic purposes, often based on empirical observation passed down through generations. The Deutzia genus, encompassing numerous species native to Asia and Europe, has been documented for its medicinal applications. While specific uses can vary by region and species, general ethnopharmacological data highlights potential bioactivities.

For instance, Deutzia corymbosa has been noted for its traditional medicinal uses, with extracts exhibiting reported antioxidant, anti-inflammatory, and antimicrobial properties ontosight.ai. Similarly, Deutzia species in general have been employed for their antipyretic, diuretic, insecticidal, and bone-setting effects nih.gov. These reported uses suggest the presence of bioactive compounds within the plant material that warrant further scientific investigation.

However, the ethnobotanical record for specific Deutzia species can be varied. While Deutzia scabra is mentioned in some ethnobotanical surveys, its documented medicinal use is noted as "none known" in several sources naturalmedicinalherbs.netpfaf.orgpracticalplants.orgtheferns.info. Other surveys indicate a low relative frequency of citation for Deutzia scabra in medicinal contexts biorxiv.orgbiorxiv.org, suggesting that its traditional medicinal significance might be less pronounced or localized compared to other species within the genus. This variability underscores the importance of detailed ethnobotanical documentation and targeted phytochemical analysis to identify and validate the therapeutic potential of specific Deutzia constituents.

Table 1: Documented Traditional Uses and Reported Bioactivities of Deutzia Species

Deutzia SpeciesDocumented Traditional Uses/Reported BioactivitiesPrimary Source(s)
Deutzia corymbosaAntioxidant, Anti-inflammatory, Antimicrobial ontosight.ai
Deutzia spp. (general)Antipyretic, Diuretic, Insecticidal, Bone-setting nih.gov
Deutzia scabraMedicinal use: None known (in some sources) naturalmedicinalherbs.netpfaf.orgpracticalplants.orgtheferns.info
Deutzia scabraLow relative frequency of citation in surveys biorxiv.orgbiorxiv.org

Integration of Traditional Knowledge with Modern Phytochemical and Pharmacological Research

The synergy between traditional knowledge and modern scientific research is a cornerstone of ethnopharmacological discovery. Ethnobotanical data serves as a valuable guide, directing scientific efforts toward plant species that have demonstrated efficacy in traditional healing practices nih.govherbmedpharmacol.com. This approach, often conceptualized as moving from "Tradition to Pathogenesis" frontiersin.org, involves a systematic process of identifying plants with historical medicinal uses, followed by phytochemical analysis to isolate and characterize their active compounds.

Modern research then employs pharmacological assays to validate the traditional claims, elucidate the mechanisms of action, and potentially develop new therapeutic agents. Saponins (B1172615), a class of glycosylated compounds found widely in the plant kingdom, including within the Deutzia genus, are particularly relevant in this context. Saponins are known for a broad spectrum of bioactivities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and cytotoxic effects nih.govresearchgate.netmedcraveonline.com. This established profile of saponins provides a scientific framework for understanding the potential therapeutic properties of specific saponins derived from medicinal plants.

Rationale for Investigating Deutzioside Bioactivity Based on Ethnobotanical Data

The rationale for investigating the bioactivity of this compound is firmly rooted in the ethnopharmacological significance of the Deutzia genus. The documented traditional uses of various Deutzia species, such as their reported antipyretic, diuretic, anti-inflammatory, and antimicrobial properties ontosight.ainih.gov, highlight the genus as a promising source of bioactive natural products.

This compound, identified as a constituent of Deutzia plants, becomes a focal point for research precisely because of these ethnobotanical leads. By isolating and studying specific compounds like this compound, researchers aim to identify the molecular basis for the traditional therapeutic applications attributed to the plant. Given that this compound is a saponin, its potential bioactivities can be hypothesized based on the well-documented pharmacological effects of saponins as a class, which include anti-inflammatory, antioxidant, and antimicrobial actions nih.govresearchgate.netmedcraveonline.com. Therefore, the traditional uses of Deutzia species provide a crucial ethnobotanical starting point for exploring the specific pharmacological potential of this compound, bridging the gap between empirical folk medicine and evidence-based scientific understanding.

List of Compound Names Mentioned:

this compound

Challenges and Future Directions in Deutzioside Research

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

Future research will likely focus on several key strategies to engineer the biosynthetic pathway of Deutzioside for enhanced production:

Elucidation of the Complete Pathway: While the general iridoid biosynthetic pathway is known, the specific enzymes and regulatory mechanisms involved in this compound synthesis require further investigation. A deeper understanding of the entire pathway is crucial for targeted genetic modification.

Heterologous Production: Introducing the this compound biosynthetic pathway into microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) could enable large-scale, controlled, and sustainable production. This approach has been successfully used for other complex natural products. nih.gov

CRISPR-Based Tools: Gene-editing technologies like CRISPR/Cas9 can be employed to precisely modify the genome of the native plant or a heterologous host. This could involve upregulating key biosynthetic genes, downregulating competing pathways, or introducing new functionalities to increase this compound yield.

Enzyme Engineering: The efficiency of enzymes in the biosynthetic pathway can be improved through protein engineering. This could involve modifying enzymes to have higher catalytic activity, better stability, or altered substrate specificity.

Table 1: Key Strategies in Biosynthetic Pathway Engineering for this compound

StrategyDescriptionPotential Impact on this compound Production
Pathway ElucidationIdentifying and characterizing all enzymes and regulatory elements in the this compound biosynthetic pathway.Enables targeted and more effective engineering approaches.
Heterologous ProductionTransferring the biosynthetic genes into a microbial host for fermentation-based production.Scalable, sustainable, and cost-effective production. nih.gov
CRISPR/Cas9 Gene EditingPrecisely modifying the genetic makeup to enhance the expression of key genes or silence competing pathways.Significant increase in the accumulation of this compound.
Enzyme EngineeringImproving the catalytic properties of biosynthetic enzymes through targeted mutations.Higher conversion rates and overall yield of this compound.

Exploration of Novel Biological Targets and Mechanisms of Action

Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. mdpi.comscispace.com However, the specific molecular targets and mechanisms of action for many of these compounds, including this compound, remain largely unexplored. A significant challenge is to move beyond phenotypic observations to a detailed understanding of how this compound interacts with biological systems at the molecular level.

Future research in this area should focus on:

Target Identification: Utilizing modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and computational target prediction, can help identify the direct protein targets of this compound.

Mechanism of Action Studies: Once potential targets are identified, detailed in vitro and in cell-based assays are necessary to elucidate the precise mechanism by which this compound exerts its biological effects. This includes studying its impact on signaling pathways, enzyme kinetics, and gene expression.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound treatment, revealing novel pathways and targets.

Table 2: Approaches to Explore Novel Biological Targets of this compound

ApproachDescriptionPotential Outcome
Chemical ProteomicsUsing this compound-based probes to isolate and identify its binding proteins from cell lysates.Direct identification of molecular targets.
High-Throughput ScreeningScreening this compound against large panels of enzymes, receptors, and other biological targets.Uncovering novel and unexpected biological activities.
Computational ModelingIn silico docking studies to predict the binding of this compound to known protein structures.Prioritizing potential targets for experimental validation.
Transcriptomics and ProteomicsAnalyzing changes in gene and protein expression in cells treated with this compound.Identifying signaling pathways and cellular processes affected by this compound.

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

A thorough understanding of the metabolome of plants producing this compound is essential for optimizing its extraction, understanding its biosynthesis, and discovering novel related compounds. The complexity of plant extracts presents a significant analytical challenge.

The future of analytical research on this compound will likely involve the integration of multiple advanced platforms:

Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry coupled with advanced liquid chromatography techniques (such as UHPLC) is a powerful tool for the sensitive and selective detection and quantification of this compound and other metabolites in complex mixtures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can be used for both qualitative and quantitative analysis without the need for extensive sample preparation.

Integrated Metabolomics Platforms: Combining data from both LC-MS and NMR can provide a more comprehensive and accurate picture of the metabolome. mdpi.com This integrated approach allows for the confident identification and quantification of a wider range of compounds.

Data Analysis and Bioinformatics: Advanced data processing and bioinformatics tools are crucial for handling the large and complex datasets generated by modern analytical platforms. These tools can help in identifying patterns, correlating metabolite levels with biological activities, and reconstructing metabolic networks.

Innovative Synthetic Strategies for Structurally Complex this compound Derivatives

The chemical synthesis of complex natural products like this compound and its derivatives is a significant challenge. The development of innovative synthetic strategies is crucial for creating novel analogues with potentially improved biological activities or pharmacokinetic properties.

Future directions in the synthesis of this compound derivatives include:

Total Synthesis: Developing an efficient and stereoselective total synthesis of this compound would provide a reliable source of the pure compound for biological studies and serve as a platform for the synthesis of analogues.

Semisynthesis: Modifying the this compound molecule isolated from natural sources is a more direct approach to generate a variety of derivatives. This could involve targeted reactions to alter specific functional groups.

Biocatalysis: Utilizing enzymes to perform specific chemical transformations on the this compound scaffold can offer a green and highly selective method for creating novel derivatives.

Combinatorial Chemistry: Generating libraries of this compound derivatives through combinatorial approaches could accelerate the discovery of compounds with enhanced therapeutic potential.

Emerging Pre-clinical Research Avenues and Translational Potential in Drug Discovery (excluding human clinical trials)

While the therapeutic potential of iridoid glycosides is recognized, the preclinical development of this compound as a potential drug candidate is still in its nascent stages. A significant hurdle is the lack of extensive in vivo data to support its efficacy and to understand its pharmacokinetic and pharmacodynamic properties.

Emerging preclinical research avenues for this compound include:

In Vitro and In Vivo Efficacy Studies: Conducting rigorous preclinical studies in relevant cell culture and animal models of disease is essential to validate the therapeutic potential of this compound. This includes investigating its effects in models of inflammation, cancer, and neurodegenerative diseases, where other iridoid glycosides have shown promise.

Pharmacokinetic and Toxicological Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its potential toxicity, are crucial for its development as a safe and effective therapeutic agent.

Biomarker Discovery: Identifying biomarkers that can be used to monitor the biological effects of this compound in preclinical models will be important for its eventual translation to the clinic.

Formulation Development: Developing suitable formulations to improve the bioavailability and delivery of this compound to its target tissues will be a key step in its preclinical development.

The journey from a promising natural product to a clinically approved drug is long and challenging. However, by addressing the challenges and pursuing the future directions outlined above, the scientific community can unlock the full potential of this compound for the benefit of human health.

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Deutzioside?

  • Methodological Answer : Structural elucidation requires a combination of NMR spectroscopy (1D/2D experiments for proton/carbon assignments), mass spectrometry (HR-MS for molecular formula confirmation), and X-ray crystallography (if crystalline derivatives are obtainable). Validate purity using HPLC-DAD/UV with ≥95% purity thresholds .
  • Example Workflow :

Isolate this compound via column chromatography.

Acquire 1H^1H- and 13C^{13}C-NMR spectra in deuterated solvents (e.g., CD3_3OD).

Q. How can researchers optimize the extraction yield of this compound from plant sources?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., MeOH:H2_2O ratios), extraction time, and temperature. Validate via response surface methodology (RSM) to identify optimal conditions. Confirm yield improvements using LC-MS quantification against a standard curve .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacological mechanisms be resolved?

  • Methodological Answer : Contradictions often arise from cell line specificity or assay variability . Address this by:

Conducting dose-response studies across multiple cell lines (e.g., cancer vs. normal cells).

Validating target engagement via siRNA knockdown or CRISPR-Cas9 gene editing .

Q. What strategies are effective for studying this compound’s interactions with metabolic enzymes (e.g., CYP450)?

  • Methodological Answer : Use recombinant enzyme assays to screen for inhibition/induction. Follow with hepatocyte incubation studies to assess metabolite formation (LC-MS/MS). Cross-validate findings with in silico docking (AutoDock Vina) to predict binding affinities .

Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?

  • Methodological Answer : Adopt FAIR data principles :
  • Document batch-to-batch variability in compound purity.
  • Share raw spectral data and assay protocols in public repositories (e.g., Zenodo).
  • Use standardized cell culture conditions (e.g., ATCC guidelines) .

Key Considerations for Experimental Design

  • Statistical Rigor : For bioactivity studies, calculate sample size using power analysis (α = 0.05, β = 0.2) to avoid underpowered conclusions .
  • Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deutzioside
Reactant of Route 2
Deutzioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.